6-Fluoro-N-[(naphthalen-1-yl)methyl]-7-(piperazin-1-yl)quinazolin-4-amine
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Overview
Description
6-Fluoro-N-(naphthalen-1-ylmethyl)-7-(piperazin-1-yl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline class. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N-(naphthalen-1-ylmethyl)-7-(piperazin-1-yl)quinazolin-4-amine typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoro Group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Naphthalen-1-ylmethyl Group: This step may involve a nucleophilic substitution reaction.
Introduction of the Piperazin-1-yl Group: This can be achieved through a nucleophilic substitution reaction with piperazine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the quinazoline core or the naphthalen-1-ylmethyl group.
Substitution: The compound can undergo various substitution reactions, especially at the fluoro and piperazine groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent for diseases such as cancer or neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Fluoro-N-(naphthalen-1-ylmethyl)-7-(piperazin-1-yl)quinazolin-4-amine would depend on its specific molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Naphthalen-1-ylmethyl Derivatives: Compounds with the naphthalen-1-ylmethyl group attached to different cores.
Piperazine Derivatives: Compounds with the piperazine ring but different core structures.
Uniqueness
6-Fluoro-N-(naphthalen-1-ylmethyl)-7-(piperazin-1-yl)quinazolin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
625080-71-9 |
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Molecular Formula |
C23H22FN5 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
6-fluoro-N-(naphthalen-1-ylmethyl)-7-piperazin-1-ylquinazolin-4-amine |
InChI |
InChI=1S/C23H22FN5/c24-20-12-19-21(13-22(20)29-10-8-25-9-11-29)27-15-28-23(19)26-14-17-6-3-5-16-4-1-2-7-18(16)17/h1-7,12-13,15,25H,8-11,14H2,(H,26,27,28) |
InChI Key |
KIBHFAJGIJGSFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC5=CC=CC=C54)F |
Origin of Product |
United States |
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